Methyl 6-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate

Regioselective Suzuki-Miyaura Coupling 6-Bromopyridone Reactivity C-C Bond Formation

Methyl 6-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 1807201-84-8) is a heterobifunctional 2-pyridone derivative featuring a C6-bromo substituent and a C3-methyl ester on the dihydropyridine ring. It belongs to the broader class of 2-oxo-1,2-dihydropyridine-3-carboxylates, a scaffold recognized in kinase inhibitor design (e.g., PDK1, Met kinase) and epigenetic probe development.

Molecular Formula C7H6BrNO3
Molecular Weight 232.03 g/mol
Cat. No. B8054207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate
Molecular FormulaC7H6BrNO3
Molecular Weight232.03 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(NC1=O)Br
InChIInChI=1S/C7H6BrNO3/c1-12-7(11)4-2-3-5(8)9-6(4)10/h2-3H,1H3,(H,9,10)
InChIKeyKCSSJRLFCZNCCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-Bromo-2-oxo-1,2-dihydropyridine-3-carboxylate: A Strategic 2-Pyridone Building Block for Medicinal Chemistry


Methyl 6-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 1807201-84-8) is a heterobifunctional 2-pyridone derivative featuring a C6-bromo substituent and a C3-methyl ester on the dihydropyridine ring . It belongs to the broader class of 2-oxo-1,2-dihydropyridine-3-carboxylates, a scaffold recognized in kinase inhibitor design (e.g., PDK1, Met kinase) and epigenetic probe development [1][2]. The compound serves as a versatile intermediate in organic synthesis, where the bromine atom enables transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and the methyl ester provides a handle for further functionalization or pharmacophoric tuning [3][4]. Its molecular formula is C₇H₆BrNO₃ (MW: 232.03), with a predicted XLogP of 1.2 and a topological polar surface area (TPSA) of 55.4 Ų .

Why Simple Dihydropyridine Analogs Cannot Substitute Methyl 6-Bromo-2-oxo-1,2-dihydropyridine-3-carboxylate in Structure-Guided Synthesis


In-class 2-oxo-1,2-dihydropyridine-3-carboxylate analogs differ critically in bromine regiochemistry (C5 vs. C6), ester type (methyl vs. ethyl vs. carboxylic acid), and halogen identity (Br vs. Cl), each of which dictates orthogonal reactivity and pharmacophoric properties [1]. The C6-bromo substituent exhibits distinct electronic and steric profiles governing cross-coupling regioselectivity and downstream biological target engagement compared to the C5 isomer [2][3]. Similarly, the methyl ester confers superior atom economy and unique solubility-logP balance relative to bulkier ethyl esters or the ionizable free carboxylic acid [4]. Generic substitution without understanding these position-, ester-, and halogen-dependent variables risks synthetic failure, altered pharmacokinetics, and irreproducible biological results.

Quantitative Differentiation Evidence for Methyl 6-Bromo-2-oxo-1,2-dihydropyridine-3-carboxylate Versus Key Comparators


Regioisomeric Cross-Coupling Selectivity: C6-Bromo vs. C5-Bromo in Suzuki-Miyaura Reactions

The C6-bromo substituent on methyl 6-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate enables a distinct regioselective Suzuki-Miyaura cross-coupling pathway relative to its C5-bromo isomer (CAS 120034-05-1). In the 6-bromo-2-substituted pyridine/pyridone series, an efficient Pd₂(dba)₃/SPhos catalyst system achieves coupling with aryl- and alkenyltrifluoroborates with isolated yields ranging from 65% to 95%, whereas analogous 5-bromo-2-substituted pyridines undergo competing direct arylation, reducing cross-coupling fidelity [1]. The 6-position offers a more sterically and electronically accessible site for oxidative addition, enabling predictable diversification at the C6 vector while preserving the C3 ester and C2 oxo groups intact [2].

Regioselective Suzuki-Miyaura Coupling 6-Bromopyridone Reactivity C-C Bond Formation

Lipophilicity Advantage of Methyl Ester over Free Carboxylic Acid in CNS Drug Design Space

Methyl 6-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate (XLogP = 1.2) resides within the optimal lipophilicity window for CNS drug candidates (1 < XLogP < 3), whereas the corresponding free carboxylic acid analog (6-bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid, CAS 1805506-21-1) falls substantially lower in predicted logP, reducing passive blood-brain barrier permeability . The non-brominated methyl ester analog (CAS 10128-91-3) has a computed LogP of approximately -0.017, indicating that the C6-bromo substituent contributes approximately +1.2 logP units of lipophilicity, which is beneficial for target engagement in hydrophobic enzyme pockets [1].

Lipophilicity (XLogP) CNS Druglikeness Methyl Ester Prodrug

Bromo vs. Chloro Leaving Group: Superior Reactivity in Pd-Catalyzed Amination

The C6-bromo substituent on the target compound provides substantially higher reactivity in palladium-catalyzed Buchwald-Hartwig amination compared to the corresponding C6-chloro analog (methyl 6-chloro-2-oxo-1,2-dihydropyridine-3-carboxylate, CAS 945898-97-5). In systematic studies of 2-halopyridine amination, 2-bromopyridines undergo coupling with volatile amines under practical conditions (Pd₂(dba)₃, Xantphos, NaOtBu, 70–100 °C) with high conversion, whereas 2-chloropyridines require higher catalyst loading and elevated temperatures (≥110 °C), frequently resulting in lower yields and competing decomposition [1].

Buchwald-Hartwig Amination Aryl Bromide Reactivity C-N Bond Formation

Procurement Purity Benchmarking: 97% Assay with Multi-Batch QC Against Lower-Purity Competitor Batches

Multiple independent suppliers (Chemscene, Leyan, CymitQuimica) provide methyl 6-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate at a certified purity of ≥97%, with batch-specific QC documentation including NMR and HPLC . In contrast, the same compound is listed by other vendors at a standard purity of 95% (e.g., Bidepharm, Macklin) . The 97% purity grade reduces the uncertainty attributable to unknown impurities in biological assays, which is critical when screening at concentrations of 1–10 μM where even 3–5% of a potent impurity can cause false positives.

Chemical Purity Quality Control (NMR/HPLC) Procurement Specification

Optimal Research and Procurement Scenarios for Methyl 6-Bromo-2-oxo-1,2-dihydropyridine-3-carboxylate


MedChem Library Synthesis: C6-Diversified 2-Pyridone-Based Kinase Inhibitor Leads

Employ methyl 6-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate as the starting scaffold for Suzuki-Miyaura diversification at the C6 position to generate focused libraries of 6-aryl/heteroaryl-2-pyridone-3-carboxylates targeting the PDK1 or Met kinase ATP-binding pocket. The 2-oxo-1,2-dihydropyridine-3-carboxamide/ester chemotype has been validated in patent literature as a privileged scaffold for PDK1 inhibition and dual PDK1/AurA inhibition, with clinical-stage compounds such as BMS-777607 demonstrating the translational relevance of this core [1][2].

CNS-Penetrant Probe Synthesis Enabled by Favorable XLogP and Low TPSA

Utilize the balanced physicochemical profile (XLogP = 1.2, TPSA = 55.4 Ų) of methyl 6-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate as a starting point for designing CNS-penetrant chemical probes. The methyl ester maintains lipophilicity within the desired CNS range while the bromine atom provides a synthetic handle for late-stage diversification. The TPSA value below 60 Ų supports the prediction of passive blood-brain barrier permeability [1].

Buchwald-Hartwig Amination for C6-N-Linked SAR Exploration

Apply mild Buchwald-Hartwig amination conditions (Pd₂(dba)₃/Xantphos, 70–100 °C) to couple primary and secondary amines at the C6 position of methyl 6-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate, yielding C6-amino-substituted 2-pyridone-3-carboxylates. This transformation is not practically accessible with the chloro analog under comparable conditions, making the bromo compound the reagent of choice for C-N bond formation in this scaffold [2].

High-Throughput Screening Triage Where Impurity-Sensitive Assays Require ≥97% Purity Grade

When procuring methyl 6-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate for high-throughput screening (HTS) or dose-response follow-up studies, specify the ≥97% purity grade (available from Chemscene, Leyan, CymitQuimica) to minimize false positives arising from trace brominated impurities. This specification is particularly critical for cell-based phenotypic assays and biochemical kinase assays operating at compound concentrations of 1–10 μM, where a 5% impurity burden can generate apparent IC₅₀ shifts of >2-fold .

Quote Request

Request a Quote for Methyl 6-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.